molecular formula C15H25NO5 B11835201 3-Aminophenol-PEG4-methyl

3-Aminophenol-PEG4-methyl

Cat. No.: B11835201
M. Wt: 299.36 g/mol
InChI Key: YLOLNWWJJNNWKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminophenol-PEG4-methyl typically involves the reaction of 3-aminophenol with a PEG4-methyl derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Aminophenol-PEG4-methyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters

Scientific Research Applications

3-Aminophenol-PEG4-methyl is primarily used in the synthesis of PROTACs, which have significant applications in:

Mechanism of Action

The mechanism of action of 3-Aminophenol-PEG4-methyl in PROTACs involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C15H25NO5

Molecular Weight

299.36 g/mol

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline

InChI

InChI=1S/C15H25NO5/c1-17-5-6-18-7-8-19-9-10-20-11-12-21-15-4-2-3-14(16)13-15/h2-4,13H,5-12,16H2,1H3

InChI Key

YLOLNWWJJNNWKI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOC1=CC=CC(=C1)N

Origin of Product

United States

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